Chirald®, also known as (+)-oxyphene, (2S,3R)-(+)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol, or Darvon alcohol, is a synthetic organic compound. It is a chiral molecule, meaning it has a non-superimposable mirror image [].
The origin and significance of Chirald® in scientific research lie in its properties as an asymmetric reducing agent []. Asymmetric reduction refers to a chemical reaction where a molecule is converted from a more oxidized state to a less oxidized state, with the formation of a new chiral center and control over the stereochemistry of the product. Chirald® was initially investigated for its potential as a pharmaceutical but is not currently used in any marketed drugs [].
Chirald® has a complex molecular structure with several key features:
Irritant